2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide
CAS No.: 578758-63-1
Cat. No.: VC7781585
Molecular Formula: C15H14ClN5O2S
Molecular Weight: 363.82
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 578758-63-1 |
|---|---|
| Molecular Formula | C15H14ClN5O2S |
| Molecular Weight | 363.82 |
| IUPAC Name | 2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C15H14ClN5O2S/c1-9-10(16)4-2-5-11(9)18-13(22)8-24-15-20-19-14(21(15)17)12-6-3-7-23-12/h2-7H,8,17H2,1H3,(H,18,22) |
| Standard InChI Key | JPLBCSGAWBBHQT-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3 |
Introduction
Structural Characteristics and Chemical Identity
The molecular formula C₁₅H₁₄ClN₅O₂S (MW: 367.82 g/mol) features three key domains:
-
1,2,4-Triazole nucleus at position 3, substituted with an amino group (NH₂) and furan-2-yl moiety
-
Thioether linkage connecting the triazole to an acetamide backbone
-
N-(3-chloro-2-methylphenyl) group providing hydrophobic character
The IUPAC name systematically describes this architecture:
2-[[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide . X-ray crystallography of analogous compounds reveals planar triazole rings with dihedral angles <15° relative to adjacent aromatic systems, promoting π-stacking interactions in biological targets .
Synthetic Methodology
Step 1: Furan-2-carbohydrazide + thiosemicarbazide → 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol (, 85% yield)
Step 2: Chloroacetylation of intermediate with chloroacetyl chloride (DMF, 0°C, 3h)
Step 3: Nucleophilic substitution with 3-chloro-2-methylaniline (EtOH reflux, 8h)
Step 4: Purification via silica column chromatography (EtOAc/hexane 3:7)
Critical parameters:
-
Strict anhydrous conditions during acylation (<5 ppm H₂O)
-
pH control (6.8-7.2) in cyclization steps
-
Final product purity ≥98% confirmed by HPLC (C18 column, 0.1% TFA/MeCN gradient)
Biological Activity Profile
Antimicrobial Efficacy
Comparative zone of inhibition data against Gram-positive pathogens:
| Strain | Zone (mm) | MIC (μg/mL) | Reference Compound |
|---|---|---|---|
| S. aureus ATCC 29213 | 18 ± 0.7 | 12.5 | Ciprofloxacin (22 mm) |
| E. faecalis VRE | 14 ± 1.2 | 25 | Linezolid (16 mm) |
| S. epidermidis MDR | 16 ± 0.9 | 18.75 | Vancomycin (19 mm) |
Mechanistic studies indicate disruption of penicillin-binding protein 2a (PBP2a) in MRSA through covalent binding (Kd = 2.3 μM) .
Structure-Activity Relationships
Key modifications alter potency:
-
Furan replacement with thiophene ↓ antibacterial activity by 40%
-
N-methylation of acetamide ↑ logP (2.1 → 2.9) but ↓ solubility (8.3 → 2.7 mg/mL)
-
Chloro substituent at phenyl para position improves target binding (ΔG = -9.1 kcal/mol vs -7.8 kcal/mol for meta)
Molecular docking reveals strong interactions with EGFR kinase (PDB 1M17):
-
Triazole N2 forms H-bond with Met793 (2.1 Å)
-
Furan oxygen coordinates Mg²⁺ in ATP-binding pocket
Pharmacokinetic Considerations
Early ADMET profiling in Sprague-Dawley rats:
| Parameter | Value |
|---|---|
| Oral bioavailability | 38.7% |
| t₁/₂ (iv) | 2.7 h |
| Plasma protein binding | 89.2% |
| CYP3A4 inhibition | IC₅₀ = 19 μM |
Notable hepatocyte stability (t₁/₂ = 6.3h) but requires formulation optimization due to pH-dependent solubility (2.1 mg/mL at gastric pH vs 0.3 mg/mL intestinal) .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume